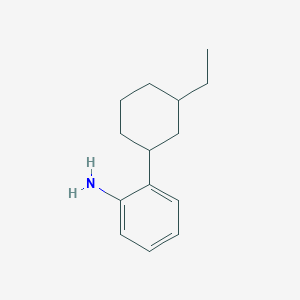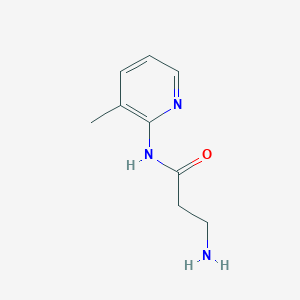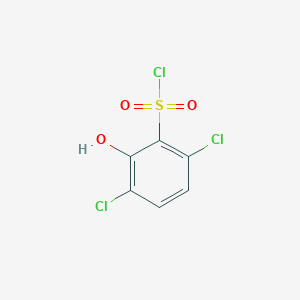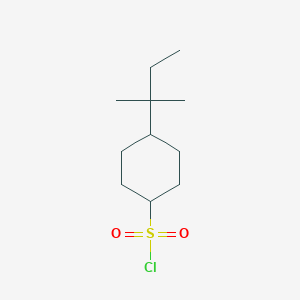![molecular formula C11H11IO B13253208 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13253208.png)
1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde is an organic compound characterized by the presence of a cyclopropane ring attached to a carbaldehyde group and a 4-iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor followed by iodination and formylation reactions. One common method involves the use of cyclopropanation reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropane ring. Subsequent iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions: 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products:
Oxidation: 1-[(4-Iodophenyl)methyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[(4-Iodophenyl)methyl]cyclopropane-1-methanol.
Substitution: 1-[(4-Azidophenyl)methyl]cyclopropane-1-carbaldehyde or 1-[(4-Cyanophenyl)methyl]cyclopropane-1-carbaldehyde.
科学的研究の応用
1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Biology: The compound can be used as a probe in biochemical studies to investigate the interactions of cyclopropane-containing molecules with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the iodine atom and the aldehyde group, which can participate in various electrophilic and nucleophilic reactions. In biological systems, the cyclopropane ring may interact with enzymes or receptors, potentially inhibiting or modulating their activity.
類似化合物との比較
- 1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde
- 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde
- 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde
Comparison: 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and coupling reactions, providing distinct advantages in synthetic applications .
特性
分子式 |
C11H11IO |
|---|---|
分子量 |
286.11 g/mol |
IUPAC名 |
1-[(4-iodophenyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H11IO/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4,8H,5-7H2 |
InChIキー |
NJFZFMCBYPCQKN-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CC=C(C=C2)I)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13253129.png)



![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile](/img/structure/B13253166.png)
![3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13253167.png)
![4-[(2-Ethylcyclohexyl)amino]butan-2-ol](/img/structure/B13253168.png)
![1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate](/img/structure/B13253173.png)

![4-Chloro-2-[(cyclopropylamino)methyl]phenol](/img/structure/B13253177.png)

![2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine](/img/structure/B13253187.png)

